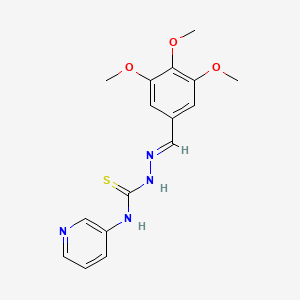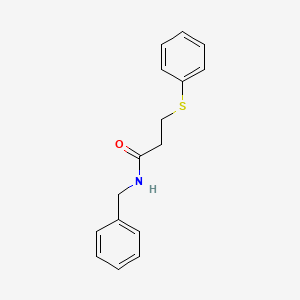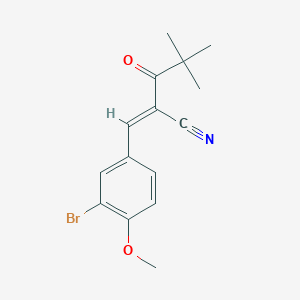
N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide, also known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and molecular biology. CPCA is a member of the acrylamide family, which is a group of organic compounds that possess a vinyl group and an amide group. The unique chemical structure of CPCA makes it an attractive candidate for scientific research, as it exhibits promising biological activities that can be further explored for the development of new drugs and therapies.
作用机制
The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression and DNA repair. Additionally, this compound has been shown to inhibit the activity of protein kinases, which are enzymes that regulate various cellular processes, such as cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, such as inducing apoptosis, inhibiting cell proliferation, and altering gene expression. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase-dependent pathway, which leads to the degradation of cellular components and ultimately cell death. Additionally, this compound has been shown to inhibit cell proliferation by arresting the cell cycle at various stages, such as the G1 and G2/M phases. Furthermore, this compound has been shown to alter gene expression by modulating the activity of various transcription factors, such as NF-κB and AP-1.
实验室实验的优点和局限性
N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide exhibits several advantages and limitations for lab experiments. One of the advantages of this compound is its potent biological activity, which makes it an attractive candidate for studying various biological processes. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, as it has been shown to exhibit cytotoxic effects on normal cells at high concentrations. Furthermore, this compound is relatively unstable and can degrade over time, which can affect the reproducibility of experimental results.
未来方向
There are several future directions for the study of N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide. One potential direction is the development of new drugs that target specific diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential targets in various biological processes. Furthermore, the development of new synthetic methods for this compound and its derivatives can lead to the discovery of new compounds with improved biological activity and reduced toxicity. Overall, the study of this compound holds great promise for the development of new drugs and therapies for various diseases.
合成方法
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide can be achieved through various methods, including the Knoevenagel condensation reaction and the Michael addition reaction. In the Knoevenagel condensation reaction, 4-chlorobenzaldehyde and 3-hydroxybenzaldehyde are reacted with malononitrile in the presence of a catalyst, such as piperidine, to form this compound. The Michael addition reaction involves the reaction of 4-chlorobenzaldehyde and 3-hydroxybenzaldehyde with cyanoacetic acid in the presence of a base, such as sodium hydroxide, to form this compound.
科学研究应用
N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and molecular biology. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. In drug discovery, this compound has been identified as a potential lead compound for the development of new drugs that target specific diseases, such as Alzheimer's disease and Parkinson's disease. In molecular biology, this compound has been used as a tool to study the mechanisms of action of various enzymes and proteins.
属性
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-4-6-14(7-5-13)19-16(21)12(10-18)8-11-2-1-3-15(20)9-11/h1-9,20H,(H,19,21)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXPMUPRSMEJEM-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11,11-dimethyl-3,4,11,12-tetrahydro-2H,9H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B5794202.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794206.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5794213.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5794229.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5794241.png)


![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5794261.png)

![3-chloro-4-methoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5794275.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5794280.png)
